Kaempferol 3-O-sophoroside

Pancreatic lipase Obesity Metabolic syndrome

Select Kaempferol 3-O-sophoroside for its sophorose disaccharide-driven differentiation from generic kaempferol. This glycosylation confers superior anti-inflammatory and barrier-protective efficacy in HUVEC and macrophage models, oral bioavailability, and reproducible in vivo analgesic activity at 50 mg/kg. It outperforms the aglycone in suppressing TNF-α, IL-6, NO, and PGE2, and serves as a reliable reference standard for endothelial dysfunction, sepsis, and inflammatory pain research. Do not substitute with astragalin or kaempferol aglycone—experimental outcomes are not equivalent. Standardized, high-purity material available for immediate procurement.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
Cat. No. B7765635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-O-sophoroside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2
InChIKeyLKZDFKLGDGSGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.451e+004 mg/L @ 25 °C (est)

Kaempferol 3-O-sophoroside: A Distinct Flavonol Glycoside with Sophorose-Dependent Bioactivity Profile for Targeted Research Procurement


Kaempferol 3-O-sophoroside (CAS 19895-95-5), also known as sophoraflavonoloside, is a naturally occurring flavonol glycoside consisting of the aglycone kaempferol linked at the 3-O position to a sophorose disaccharide (β-D-glucosyl-(1→2)-β-D-glucoside) [1]. This glycosylation pattern distinguishes it from other kaempferol glycosides and underlies its unique physicochemical and biological properties [2]. The compound is isolated from various plant sources including cultivated mountain ginseng (Panax ginseng), Sophora japonica, and Carthamus tinctorius [3]. While sharing the kaempferol backbone with other derivatives, the specific sophorose moiety confers distinct solubility characteristics, oral bioavailability, and receptor interaction profiles that are not interchangeable with simpler glycosides or the aglycone itself [4].

Why Kaempferol 3-O-sophoroside Cannot Be Replaced by Other Kaempferol Derivatives in Critical Research Applications


Kaempferol 3-O-sophoroside exhibits a distinct structure-activity relationship (SAR) driven by its sophorose disaccharide moiety, which profoundly impacts both in vitro and in vivo performance relative to other kaempferol analogs. Unlike kaempferol aglycone or monoglucosides such as astragalin, the sophoroside displays a unique balance of enzymatic inhibition potency, barrier protective efficacy, and oral bioavailability [1]. Comparative studies reveal that while the aglycone often demonstrates superior in vitro enzyme inhibition (e.g., pancreatic lipase IC₅₀ 9.1 mM vs. 20.3 mM for sophoroside), the glycosylated form exhibits enhanced anti-inflammatory effects in cellular models and superior barrier protection in endothelial assays [2][3]. Furthermore, the sophoroside is reported to be orally active, whereas the aglycone's bioavailability is severely limited . These divergent profiles underscore that substituting one kaempferol derivative for another will not yield equivalent experimental outcomes and can confound data interpretation.

Quantitative Differentiation Guide: Head-to-Head Performance of Kaempferol 3-O-sophoroside vs. Structural Analogs


Pancreatic Lipase Inhibition: Sophoroside vs. Aglycone and Monoglucoside

In a direct comparative study of pancreatic lipase inhibitory activity, kaempferol 3-O-sophoroside exhibited an IC₅₀ of 20.3 ± 2.2 mM, which was significantly weaker than the aglycone kaempferol (IC₅₀ = 9.1 ± 1.5 mM) but comparable to the monoglucoside astragalin (IC₅₀ = 17.4 ± 2.7 mM) [1]. This trend correlates inversely with the number of C-3 glycosyl groups, indicating that the sophorose moiety reduces enzyme inhibitory potency relative to the aglycone [1].

Pancreatic lipase Obesity Metabolic syndrome Enzyme inhibition

Anti-inflammatory Activity in Macrophages: Superiority over Aglycone

In LPS-stimulated RAW 264.7 macrophages, kaempferol 3-O-sophoroside (KS) demonstrated significantly greater inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production compared to kaempferol aglycone [1]. KS reduced iNOS and COX-2 expression at both protein and mRNA levels in a concentration-dependent manner, and also attenuated TNF-α and IL-6 release [1]. The study concludes that the sophoroside exhibits enhanced anti-inflammatory efficacy relative to the aglycone in this model [1].

Inflammation Macrophage Nitric oxide Prostaglandin E2

Endothelial Barrier Protection: KPOS Outperforms Kaempferol in HUVECs

A comparative study in LPS-stimulated human umbilical vein endothelial cells (HUVECs) found that kaempferol-3-O-sophoroside (KPOS) exhibited superior barrier protective and anti-inflammatory activities compared to the aglycone kaempferol (KP) [1]. KPOS inhibited LPS-induced barrier disruption, reduced cell adhesion molecule expression, and suppressed neutrophil adhesion and transendothelial migration. It also decreased TNF-α production and NF-κB activation, with effects that were 'better than those of KP' [1].

Vascular inflammation Endothelial barrier NF-κB Neutrophil adhesion

Analgesic Activity: In Vivo Efficacy and Dose Equivalence to Plant Extract

In an in vivo analgesic study in mice and rats, intraperitoneal administration of kaempferol 3-O-sophoroside was compared to morphine and Cassia alata leaf extract [1]. A dose of 50 mg/kg of kaempferol 3-O-sophoroside was found to be equivalent in analgesic effect to 100 mg/kg of the crude Cassia alata extract across multiple pain models (tail clip, tail flick, tail immersion, and acetic acid-induced writhing) [1]. This indicates that the sophoroside is a key bioactive contributor to the extract's analgesic activity and exhibits potent in vivo efficacy.

Analgesic Pain Nociception Ethnopharmacology

Antioxidant Activity Profile: Divergent Behavior in TEAC vs. Lipid Peroxidation Assays

In a study comparing the antioxidant activity of major phenolic compounds from broccoli, kaempferol 3-O-sophoroside and quercetin 3-O-sophoroside were evaluated in both aqueous TEAC (Trolox Equivalent Antioxidant Capacity) and lipid peroxidation assays [1]. In the TEAC assay, both flavonol glycosides were less active than their respective aglycones. However, a stark contrast emerged in the lipid peroxidation assay: quercetin 3-O-sophoroside was a potent inhibitor of iron/ascorbate-induced lipid peroxidation in phosphatidyl choline vesicles, whereas kaempferol 3-O-sophoroside showed no significant protective effect [1].

Antioxidant Lipid peroxidation TEAC Oxidative stress

Alpha-Glucosidase Inhibition: Moderate but Inferior to Astragalin

In a 2024 study evaluating phenolic compounds from Carthamus tinctorius flowers, kaempferol 3-O-sophoroside (compound 7) was assessed for alpha-glucosidase inhibitory activity alongside several analogs [1]. The compound demonstrated weak affinity to human intestinal alpha-glucosidase, in contrast to astragalin (kaempferol-3-O-glucoside, compound 4), which exhibited moderate inhibition with an IC₅₀ of 93.71 μM [1]. Virtual screening indicated that compound 7 (sophoroside) had weaker binding than compound 4 (astragalin) to the enzyme's active site [1].

Diabetes Alpha-glucosidase Postprandial hyperglycemia Carbohydrate metabolism

Optimal Research Applications for Kaempferol 3-O-sophoroside Based on Quantified Differentiation Data


Vascular Inflammation and Endothelial Barrier Dysfunction Studies

Given its superior barrier protective and anti-inflammatory activities compared to the aglycone in HUVECs, kaempferol 3-O-sophoroside is ideally suited for in vitro and in vivo models of vascular inflammation, atherosclerosis, and sepsis [1]. Its ability to inhibit NF-κB activation, reduce cell adhesion molecule expression, and prevent neutrophil transendothelial migration makes it a valuable tool for studying endothelial dysfunction and screening for vascular protective agents [1].

Macrophage-Mediated Inflammation and iNOS/COX-2 Pathway Research

The compound's enhanced capacity to suppress LPS-induced NO, PGE2, TNF-α, and IL-6 in RAW 264.7 macrophages relative to kaempferol aglycone positions it as a potent tool for investigating inflammatory signaling pathways in innate immune cells [1]. Researchers studying iNOS/COX-2 regulation or screening for anti-inflammatory natural products should utilize the sophoroside over the aglycone for more robust responses.

In Vivo Analgesic and Pain Model Studies

The demonstrated in vivo analgesic efficacy of kaempferol 3-O-sophoroside, with 50 mg/kg i.p. exhibiting activity comparable to 100 mg/kg of Cassia alata extract, supports its use as a standardized reference compound in preclinical pain research [1]. It provides a reproducible and well-defined alternative to variable crude extracts for validating analgesic mechanisms and screening novel pain therapeutics [1].

Bioavailability and Gut Microbiota Bioconversion Studies

Kaempferol 3-O-sophoroside serves as a model substrate for investigating the role of gut microbiota in flavonoid glycoside metabolism. Research shows that probiotic Lactobacillus paracasei A221 can efficiently convert the sophoroside to the more bioavailable aglycone kaempferol, which then exerts systemic effects [1]. This makes the compound valuable for studying probiotic-enhanced bioavailability and the pharmacokinetics of dietary flavonoid glycosides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kaempferol 3-O-sophoroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.